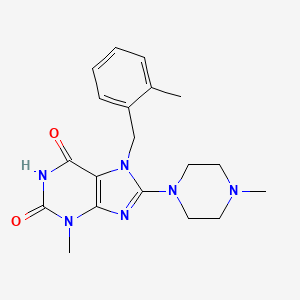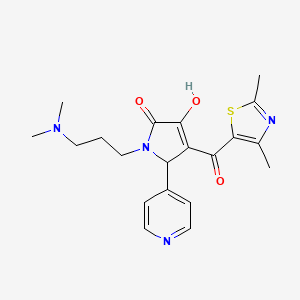
1-Quinolin-8-yl-ethylamine
Descripción general
Descripción
1-Quinolin-8-yl-ethylamine is a chemical compound with the CAS number 337915-57-8 . It is a valuable scaffold in organic synthesis .
Synthesis Analysis
The synthesis of quinolin-8-yl compounds has been reported in several studies. For instance, a time-efficient synthesis of quinolin-8-yl 4-chlorobenzoate was achieved via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes . Another study reported the synthesis of quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides .Molecular Structure Analysis
The molecular structure of quinolin-8-yl compounds has been analyzed in several studies . For example, X-ray diffraction analyses of quinolin-8-yl 4-chlorobenzoate showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .Chemical Reactions Analysis
Quinolin-8-yl compounds have been involved in various chemical reactions. For instance, a study reported the use of N-(quinolin-8-yl)benzamide in C–H bond activation reaction systems .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Quinolin-8-yl-ethylamine are not fully documented in the available literature .Aplicaciones Científicas De Investigación
Anticancer Activities
1-Quinolin-8-yl-ethylamine derivatives, part of the broader quinoline compounds family, have demonstrated significant promise in cancer research. These compounds are widely recognized for their anticancer properties, particularly due to their synthetic versatility which allows for the generation of structurally diverse derivatives. Their mechanisms of action include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, making them potent candidates for anticancer drug development. The in vitro and in vivo anticancer activities of quinoline and its analogs, alongside their selective and specific activity against various cancer drug targets, underscore their potential in cancer treatment strategies (Solomon Vr & H. Lee, 2011).
Antimicrobial and Antifungal Applications
Several quinoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promising results against a range of microbial and fungal strains, indicating their potential as therapeutic agents in combating infections. The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents demonstrates the ongoing exploration of quinoline compounds in addressing microbial resistance, with some compounds exhibiting significant antibacterial and antifungal activity compared to standard antibiotics (B. S. Holla et al., 2006).
Corrosion Inhibition
Quinoline compounds have also found applications in the field of corrosion inhibition, particularly for protecting metals in acidic environments. Theoretical studies have linked the molecular structure of quinoline derivatives to their efficiency as corrosion inhibitors, offering insights into designing more effective compounds for industrial applications. This research highlights the potential of quinoline-based compounds in extending the lifespan of metals exposed to corrosive substances, thereby reducing economic losses and improving safety in various industrial processes (A. Zarrouk et al., 2014).
Chemotherapeutic Drug Synthesis
Quinoline derivatives have been integral to the synthesis of chemotherapeutic drugs, with research focusing on creating potent and selective agents for cancer treatment. The synthesis of such compounds involves complex chemical processes, aiming to enhance their therapeutic efficacy while minimizing side effects. This research area continues to evolve, with new methodologies being developed to produce quinoline derivatives that can effectively target cancer cells, offering hope for more effective cancer therapies in the future (S. Facchetti et al., 2016).
Fluorescent Probes for Biological Imaging
Quinoline derivatives have been developed as fluorescent probes for imaging applications, particularly in monitoring pH fluctuations in live cells and imaging extreme acidity. These probes exhibit high fluorescence quantum yield and selectivity towards protons over other metal ions and bioactive molecules, making them valuable tools in biological research and diagnostics. Their application in live cell imaging demonstrates the versatility of quinoline compounds beyond therapeutic uses, extending into diagnostic and research tools that can provide insights into cellular processes and disease mechanisms (Weifen Niu et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-quinolin-8-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGWMTGFGBBLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Quinolin-8-yl-ethylamine | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B2725564.png)
![potassium 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2725565.png)
![(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-diethoxyphosphorylprop-2-enenitrile](/img/structure/B2725566.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone](/img/structure/B2725567.png)




![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)butanamide](/img/structure/B2725579.png)

![5-[3-[2-(Dimethylamino)pyridin-3-yl]oxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2725581.png)

![Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate](/img/structure/B2725583.png)